Amotosalen hydrochloride is classified as a photoactive psoralen. It is synthetically derived and primarily used in blood safety technologies, particularly in the INTERCEPT Blood System, which employs this compound for the treatment of plasma and platelet components to inactivate pathogens and leukocytes. The compound is typically supplied as a solution for use in clinical settings.
The synthesis of amotosalen hydrochloride involves several key steps. A systematic approach has been developed to optimize the synthesis process, focusing on enhancing solubility and efficiency:
Recent studies have indicated that amotosalen has a high solubility of approximately 230 mg/mL in water, which significantly enhances its utility in biological applications .
Amotosalen hydrochloride undergoes several important reactions upon exposure to ultraviolet A light (320-400 nm):
These reactions are crucial for its application in pathogen reduction technologies, where it is used to treat blood products prior to transfusion.
The mechanism of action of amotosalen hydrochloride involves several stages:
Quantitative assessments have demonstrated significant log reductions in viable pathogens post-treatment with amotosalen under standardized conditions.
Amotosalen hydrochloride is primarily utilized in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3